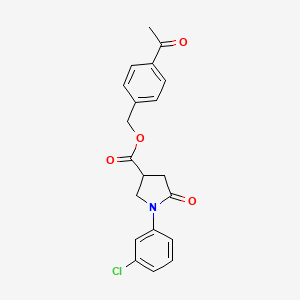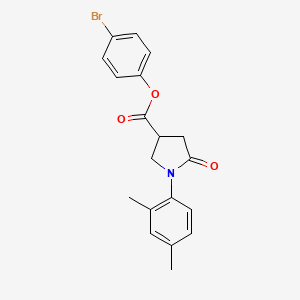![molecular formula C25H24N2O6S B4143770 4-(Benzylsulfonyl)benzyl 2-{[2-(benzoylamino)acetyl]amino}acetate](/img/structure/B4143770.png)
4-(Benzylsulfonyl)benzyl 2-{[2-(benzoylamino)acetyl]amino}acetate
Overview
Description
4-(Benzylsulfonyl)benzyl 2-{[2-(benzoylamino)acetyl]amino}acetate is a complex organic compound that features a benzylsulfonyl group attached to a benzyl ring, which is further connected to an N-benzoylglycylglycinate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzylsulfonyl)benzyl 2-{[2-(benzoylamino)acetyl]amino}acetate typically involves multiple steps, starting with the preparation of the benzylsulfonylbenzyl intermediate. This intermediate is then reacted with N-benzoylglycylglycine under specific conditions to form the final compound. Common reagents used in these reactions include sulfonyl chlorides, benzyl halides, and glycine derivatives. The reaction conditions often involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-(Benzylsulfonyl)benzyl 2-{[2-(benzoylamino)acetyl]amino}acetate can undergo various chemical reactions, including:
Oxidation: The benzylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to remove the sulfonyl group, yielding simpler benzyl derivatives.
Substitution: The benzyl and benzoyl groups can participate in nucleophilic substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzylsulfonyl group may yield sulfone derivatives, while reduction can produce benzyl derivatives.
Scientific Research Applications
4-(Benzylsulfonyl)benzyl 2-{[2-(benzoylamino)acetyl]amino}acetate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-(Benzylsulfonyl)benzyl 2-{[2-(benzoylamino)acetyl]amino}acetate involves its interaction with specific molecular targets and pathways. The benzylsulfonyl group can interact with enzymes and proteins, potentially inhibiting their activity. The benzoylglycylglycinate moiety may also play a role in modulating biological pathways, contributing to the compound’s overall effects.
Comparison with Similar Compounds
Similar Compounds
N-Benzyl-4-Sulfamoyl-Benzamide: This compound contains a benzamide moiety linked to a benzyl group and shares some structural similarities with 4-(Benzylsulfonyl)benzyl 2-{[2-(benzoylamino)acetyl]amino}acetate.
N-(4-Methylbenzoyl)-4-Benzylpiperidine: Another related compound with a benzoyl group attached to a piperidine ring, highlighting the diversity of benzyl derivatives.
Uniqueness
This compound is unique due to its combination of benzylsulfonyl and benzoylglycylglycinate groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
(4-benzylsulfonylphenyl)methyl 2-[(2-benzamidoacetyl)amino]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O6S/c28-23(15-27-25(30)21-9-5-2-6-10-21)26-16-24(29)33-17-19-11-13-22(14-12-19)34(31,32)18-20-7-3-1-4-8-20/h1-14H,15-18H2,(H,26,28)(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUSNXDZQXCRWMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CS(=O)(=O)C2=CC=C(C=C2)COC(=O)CNC(=O)CNC(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{1-(1-adamantyl)-2-[(2-methoxyethyl)amino]-2-oxoethyl}cyclohexanecarboxamide](/img/structure/B4143687.png)

![6-methyl-3-(methylthio)[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B4143702.png)
![3-[2-(2-Butan-2-yloxyphenoxy)ethyl]-5,5-dimethylimidazolidine-2,4-dione](/img/structure/B4143709.png)
![1-[3-(2-Chloro-4-methylphenoxy)propyl]-4-ethylpiperazine;oxalic acid](/img/structure/B4143711.png)
![1-[4-(3-Chlorophenoxy)butyl]-4-ethylpiperazine;oxalic acid](/img/structure/B4143717.png)
![Phenyl 3-({[2-({2-[(4-methylbenzoyl)amino]acetyl}amino)acetyl]oxy}methyl)benzoate](/img/structure/B4143737.png)

![1-[4-(2-Bromo-4,6-dimethylphenoxy)butyl]-4-ethylpiperazine;oxalic acid](/img/structure/B4143751.png)
![1-{2-[2-(benzyloxy)phenoxy]ethyl}-4-ethylpiperazine oxalate](/img/structure/B4143757.png)
![2,4-dichloro-N-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)-N-[2-(3-nitrophenyl)-2-oxoethyl]benzamide](/img/structure/B4143767.png)
![N-(2,5-dimethoxyphenyl)-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4143773.png)

![3-[4-(3-sec-butoxyphenoxy)butyl]-5,5-dimethyl-2,4-imidazolidinedione](/img/structure/B4143784.png)
